molecular formula C8H18Cl2N2O2 B3106888 Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride CAS No. 1609388-38-6

Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride

Cat. No.: B3106888
CAS No.: 1609388-38-6
M. Wt: 245.14
InChI Key: GIKDKOQAUASSGJ-VJBFUYBPSA-N
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Description

Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride is a chiral proline derivative characterized by a dimethylamino substituent at the 4R position of the pyrrolidine ring and a methyl ester group at the carboxylic acid position. This compound is a dihydrochloride salt, enhancing its water solubility and stability for pharmaceutical or synthetic applications.

Properties

IUPAC Name

methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10(2)6-4-7(9-5-6)8(11)12-3;;/h6-7,9H,4-5H2,1-3H3;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDKOQAUASSGJ-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C[C@H](NC1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride typically involves the esterification of (4R)-4-(dimethylamino)-L-proline with methanol in the presence of an acid catalyst. The reaction is followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable alcohols

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Corresponding alcohols

    Substitution: Various substituted proline derivatives

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride is as a green solvent in organic synthesis. It has been identified as a potential non-toxic alternative to conventional polar aprotic solvents, which often pose environmental and health risks. Its properties facilitate various organic reactions while minimizing harmful byproducts.

Comparison with Other Solvents

Solvent Name Toxicity Environmental Impact Applications
This compoundLowMinimalOrganic synthesis, green chemistry
Conventional polar aprotic solventsHighSignificantOrganic reactions

Pharmaceutical Applications

This compound exhibits notable biological activity , particularly in neuropharmacology. Its structural similarity to neurotransmitters enables it to interact with various receptors in the nervous system. Preliminary studies suggest its potential in treating neurological disorders due to its ability to modulate neurotransmitter release and receptor activity.

Case Studies

  • Neurotransmitter Modulation : Research has demonstrated that this compound can influence synaptic transmission, indicating its potential role in developing therapies for conditions such as depression and anxiety disorders.
  • Synthesis of Chiral Compounds : The compound serves as an intermediate in synthesizing optically active nitrogen heterocycles, which are crucial in drug development .

Research Insights

Studies have focused on the interactions of this compound with various biological targets. Its modulatory effects on neurotransmitter systems highlight its significance in pharmacological research. Further investigations are necessary to fully elucidate its mechanism of action and pharmacokinetic properties, which could pave the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. The compound’s proline backbone allows it to fit into proline-specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related proline derivatives, focusing on stereochemistry, functional groups, and salt forms:

Compound Key Features Differences from Target Compound
Target: Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride - 4R configuration
- Methyl ester group
- Dihydrochloride salt
(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride (4·2HCl) - 4S configuration
- Free carboxylic acid
- Dihydrochloride salt
- Stereochemistry (4S vs. 4R)
- Acid vs. ester group
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride (5·2HCl) - 4R configuration
- Free carboxylic acid
- Dihydrochloride salt
- Acid vs. ester group
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride - Quinazoline backbone
- Morpholino and dimethyl substituents
- Different core structure
- No proline moiety
Tamoxifen EP Impurity H Dihydrochloride - Diphenylmethane backbone
- Dimethylaminoethoxy side chain
- Non-proline structure
- Antiestrogen-related impurity

Key Observations :

  • Stereochemistry : The 4R configuration in the target compound distinguishes it from the 4S isomer (4·2HCl), which may exhibit divergent biological activity or receptor binding .
  • Salt Forms : All compared compounds are dihydrochloride salts, suggesting similar handling and storage requirements.
Target Compound :
  • Limited synthesis details are available, but discontinuation implies challenges in scalability or purification.
Similar Compounds :
  • 4·2HCl and 5·2HCl : Synthesized via hydrolysis of tert-butyl esters under basic conditions, yielding 100% purity confirmed by NMR and HRMS .
  • 6·2HCl and 7·2HCl : Trimethylammonium analogs synthesized similarly, with NMR data showing distinct chemical shifts due to quaternary ammonium groups .

Comparison of Analytical Data :

  • NMR : The target’s methyl ester group would show a characteristic signal near δ 3.6–3.8 ppm (OCH₃), absent in carboxylic acid derivatives.
  • HRMS : Molecular weight differences reflect the ester (target) vs. acid (4·2HCl, 5·2HCl) functional groups.

Biological Activity

Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride is a compound of significant interest in biological research, particularly due to its structural similarities to neurotransmitters and its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is a proline derivative characterized by the following molecular formula:

Property Value
Molecular FormulaC8H18Cl2N2O2
Molecular Weight227.15 g/mol
StructureProline derivative with dimethylamino group

The presence of the dimethylamino group enhances its ability to interact with biological systems, particularly in modulating neurotransmitter systems.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that this compound can modulate neurotransmitter release and receptor activity, which is crucial for synaptic transmission and overall neuronal function. The structural features of this compound allow it to mimic natural amino acids, facilitating its role in protein folding and stability.

Neuropharmacological Effects

This compound has shown promising results in neuropharmacology. Preliminary studies suggest its potential applications in treating neurological disorders due to its ability to influence neurotransmitter systems. For instance, it may enhance synaptic plasticity, which is vital for learning and memory processes.

Enzyme Interactions

This compound has also been utilized in studies focusing on enzyme interactions. Its proline derivative structure makes it an effective tool for investigating catalytic mechanisms in biological systems. Notably, it has been involved in hydrogen-deuterium exchange reactions, highlighting its role as a catalyst in organic synthesis .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Modulation : Research indicates that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, suggesting its potential as an antidepressant or anxiolytic agent.
  • Enzyme Catalysis : A study demonstrated that 4-substituted prolines, including this compound, exhibit varying degrees of catalytic activity in hydrogen-deuterium exchange reactions, emphasizing their importance in aminocatalysis .
  • Therapeutic Applications : The compound's ability to interact with various receptors positions it as a candidate for developing treatments for conditions like Alzheimer's disease and depression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Name Molecular Formula Biological Activity Unique Features
Methyl (4S)-4-(dimethylamino)-L-prolinateC8H18Cl2N2O2Similar neurotransmitter modulationDifferent stereochemistry
(4R)-1-Methyl-4-propyl-L-proline HydrochlorideC9H18ClNNeuroactive effectsPropyl group instead of dimethylamine
Methyl (4R)-4-Amino-1-Methyl-L-ProlinateC7H14N2O2Antidepressant-like effectsLacks additional methyl groups

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereoselective modification of L-proline derivatives. Key steps include:

  • Step 1 : Protection of the proline carboxyl group using methyl esterification under acidic conditions (e.g., HCl/methanol) to form Methyl L-prolinate hydrochloride .
  • Step 2 : Introduction of the dimethylamino group at the 4R position via reductive amination, using dimethylamine and a reducing agent like sodium cyanoborohydride. Reaction conditions (pH, temperature) must be optimized to retain stereochemical integrity .
  • Step 3 : Purification via recrystallization or chiral HPLC to ensure enantiomeric purity >98%. Characterization by 1^1H/13^{13}C NMR and polarimetry confirms stereochemistry .

Q. How can researchers confirm the stereochemical configuration of the 4R dimethylamino group in this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
  • Circular Dichroism (CD) : Compare experimental spectra with known L-proline derivatives to identify chiral centers .
  • Chiral derivatization : Use Mosher’s acid to form diastereomers and analyze via 19^{19}F NMR .

Q. What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC-UV/ELSD : Quantify impurities using a C18 column with 0.1% TFA in water/acetonitrile gradients. Monitor degradation products (e.g., free proline or demethylated analogs) .
  • Karl Fischer titration : Measure residual water content (<0.5% w/w) to prevent hydrolysis .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS .

Advanced Research Questions

Q. How does the dimethylamino group at the 4R position influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular docking : Compare binding affinities of (4R)- and (4S)-isomers with target enzymes (e.g., proline-specific peptidases). Use software like AutoDock Vina to model interactions .
  • Kinetic assays : Measure KiK_i values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). The 4R-dimethylamino group may enhance inhibition by forming hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Low in vivo efficacy may stem from poor membrane permeability or rapid hepatic clearance .
  • Metabolite identification : Incubate the compound with liver microsomes; use HR-MS to detect metabolites (e.g., N-oxide derivatives) that may alter activity .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent increases amination yields by 20% compared to THF .
  • Continuous flow chemistry : Implement microreactors to enhance mixing and reduce racemization during amination steps .

Q. What computational approaches predict the compound’s interactions with non-target proteins to assess off-target effects?

  • Methodological Answer :

  • Proteome-wide docking : Use SwissTargetPrediction to rank potential off-targets based on structural similarity to known ligands .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties (e.g., hERG inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride
Reactant of Route 2
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Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride

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